REACTION_SMILES
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[Br:9][CH2:10][CH2:11][C:12](=[O:13])[O:14][CH3:15].[CH2:17]1[O:18][CH2:19][CH2:20][CH2:21]1.[CH2:3]([CH2:4][CH2:5][CH2:6][OH:7])[OH:8].[H-:1].[Na+:2].[OH2:16]>>[CH2:3]([CH2:4][CH2:5][CH2:6][O:7][CH2:11][C:12](=[O:13])[O:14][CH3:15])[OH:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COC(=O)COCCCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |